molecular formula C11H15IN2 B8439691 4-iodo-N-(pyrrolidin-2-ylmethyl)aniline

4-iodo-N-(pyrrolidin-2-ylmethyl)aniline

Cat. No.: B8439691
M. Wt: 302.15 g/mol
InChI Key: VQZQDSQZGBRAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-N-(pyrrolidin-2-ylmethyl)aniline is an aniline derivative featuring an iodine atom at the para position of the aromatic ring and a pyrrolidin-2-ylmethyl group attached to the nitrogen atom. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

Molecular Formula

C11H15IN2

Molecular Weight

302.15 g/mol

IUPAC Name

4-iodo-N-(pyrrolidin-2-ylmethyl)aniline

InChI

InChI=1S/C11H15IN2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h3-6,11,13-14H,1-2,7-8H2

InChI Key

VQZQDSQZGBRAIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CNC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents Molecular Formula Notable Properties
4-Iodo-N-(pyrrolidin-2-ylmethyl)aniline I (para), pyrrolidin-2-ylmethyl (N) Likely C₁₁H₁₄IN₂ Potential for metal coordination via pyrrolidine N; high polarizability due to I.
4-Bromo-2-methyl-N-(pyrrolidin-2-ylmethyl)aniline Br (para), CH₃ (ortho), pyrrolidin-2-ylmethyl (N) C₁₂H₁₆BrN₂ Bromine offers lower reactivity in substitution vs. iodine; methyl enhances steric bulk .
4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline I (para), CF₃ and phenoxy (N) C₁₅H₁₂F₄INO Fluorine atoms increase lipophilicity; phenoxy group alters electronic delocalization .
4-Chloro-N-(2-pyridyl)aniline Cl (para), pyridyl (N) C₁₁H₉ClN₂ Pyridyl N participates in hydrogen bonding; Cl is a weaker leaving group than I .
N-(pyrimidin-4-yl)aniline Pyrimidinyl (N) C₁₀H₉N₃ Planar pyrimidine ring enhances π-π stacking; lower molecular weight (171.2 g/mol) .

Reactivity and Coordination Chemistry

  • Iodine vs. Halogen Substituents : The iodine atom in 4-iodo-N-(pyrrolidin-2-ylmethyl)aniline enhances electrophilic substitution reactivity compared to bromo or chloro analogs. For example, in Suzuki-Miyaura coupling, iodine’s superior leaving-group ability facilitates cross-coupling reactions .
  • Pyrrolidine vs. Pyridine Coordination : The pyrrolidine group in the target compound can act as a bidentate ligand, coordinating via the amine and adjacent CH₂ groups. In contrast, pyridyl-substituted analogs (e.g., 4-Chloro-N-(2-pyridyl)aniline) rely solely on pyridyl N for metal binding, limiting their coordination flexibility .
  • Dihedral Angles and Conformation : In related Re(I) complexes, the dihedral angle between aromatic rings in 4-iodo-N-(pyridin-2-ylmethylidene)aniline is 46.2°, indicating moderate steric hindrance. This contrasts with more flexible pyrrolidine-based ligands, which may adopt varied conformations in coordination polymers .

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